6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Description
6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6, an ethyl group at position 1, and a formyl group at position 3. Its synthesis is commonly achieved via the Vilsmeier-Haack reaction, where 5-acetylamino-3-methyl-1-ethylpyrazole undergoes formylation and cyclization under acidic conditions . The compound serves as a versatile precursor for synthesizing chalcone analogs, bipyrazoles, and tricyclic heterocycles through reactions like Claisen-Schmidt condensation and Friedländer annulation .
Properties
CAS No. |
898911-76-7 |
|---|---|
Molecular Formula |
C9H8ClN3O |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
6-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3O/c1-2-13-9-6(4-11-13)3-7(5-14)8(10)12-9/h3-5H,2H2,1H3 |
InChI Key |
CZOSYEQWOYPNAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=C(C=C2C=N1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Table 1: Vilsmeier–Haack Reaction Parameters
| Parameter | Value |
|---|---|
| Substrate | Compound 1 |
| Reagents | POCl₃, DMF |
| Temperature | 0–5°C → 80°C |
| Reaction Time | 6–8 hours |
| Yield | 68–75% |
This method is favored for its regioselectivity but requires careful control of moisture to avoid side reactions.
Cyclocondensation of Ethyl-Substituted Pyrazole Precursors
An alternative route involves cyclocondensation of 3-amino-1-ethylpyrazole-5-one (3 ) with α,β-unsaturated carbonyl compounds. For example, reacting 3 with ethyl acrylate under basic conditions forms the pyrazolo[3,4-b]pyridine core, which is subsequently chlorinated and formylated.
Stepwise Synthesis
-
Cyclization : 3-Amino-1-ethylpyrazole-5-one and ethyl acrylate undergo Michael addition followed by cyclization in ethanol at reflux (12 hours, 62% yield).
-
Chlorination : Treating the intermediate with PCl₃ in dichloromethane introduces the C6 chlorine (85% yield).
-
Formylation : A second Vilsmeier–Haack step adds the aldehyde group (70% yield).
Table 2: Cyclocondensation Route Efficiency
| Step | Reagents | Yield |
|---|---|---|
| Cyclization | Ethyl acrylate, EtOH | 62% |
| Chlorination | PCl₃, CH₂Cl₂ | 85% |
| Formylation | POCl₃/DMF | 70% |
This multi-step approach offers flexibility but accumulates yield losses.
Post-Synthetic Alkylation of Pyrazolo[3,4-b]pyridine
Introducing the ethyl group after constructing the pyrazolo[3,4-b]pyridine core is another strategy. Starting with 6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (4 ), alkylation using ethyl iodide and K₂CO₃ in DMF at 60°C achieves N1-ethylation.
Alkylation Optimization
Table 3: Alkylation Reaction Metrics
| Condition | Value |
|---|---|
| Alkylating Agent | Ethyl iodide |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60°C |
| Yield | 58–65% |
This method is less efficient than direct synthesis but useful for late-stage diversification.
Comparative Analysis of Methods
Yield and Scalability
Industrial Applicability
-
The Vilsmeier–Haack method is preferred for scale-up despite POCl₃ handling challenges.
-
Cyclocondensation suffers from multi-step purification, increasing costs.
-
Post-synthetic alkylation is impractical for large-scale production.
Characterization and Quality Control
Key analytical data for this compound:
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Reduction: 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have shown that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and potential as a therapeutic agent .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Synthesis and Derivatives
The synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves multistep procedures starting from simpler precursors. Common synthetic routes include:
- Hydrazinolysis : Reaction of 4-chloropyridine derivatives with hydrazine to form pyridyl hydrazine intermediates.
- Cyclization : Inducing cyclization under acidic conditions to form the pyrazolo[3,4-b]pyridine structure.
- Chlorination : Introducing the chloro substituent using halogenating agents.
- Purification and Characterization : Techniques such as recrystallization or chromatography are employed to isolate and purify the final product.
Material Science Applications
-
Ligand Development :
- The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form complexes with transition metals can be explored for applications in catalysis or material synthesis.
-
Organic Electronics :
- Due to its electronic properties, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Its stability and solubility can be advantageous in developing functional materials for these technologies.
Case Study 1: Anticancer Activity
A study published in Nature evaluated various pyrazolo[3,4-b]pyridine derivatives for their anticancer activity against breast cancer cell lines. The study found that this compound exhibited significant inhibition of cell proliferation compared to control compounds.
Case Study 2: Anti-inflammatory Effects
Research conducted at a leading pharmacological institute assessed the anti-inflammatory effects of this compound using animal models of arthritis. Results indicated a reduction in inflammatory markers and joint swelling following treatment with the compound, suggesting its potential as an anti-inflammatory drug candidate.
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinase activity or modulation of receptor functions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine-5-carbaldehyde Derivatives
Substituent Effects on Physicochemical Properties
- The tert-butyl derivative (logP ~3.5) exhibits higher hydrophobicity, which may reduce aqueous solubility but increase metabolic stability .
Steric Effects :
- Bulkier substituents (e.g., isopropyl , tert-butyl ) can hinder reactivity in condensation reactions. For example, the tert-butyl analog requires optimized conditions for Friedländer annulation due to steric constraints .
Biological Activity
6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, supported by relevant data tables and case studies.
- Molecular Formula : C₉H₈ClN₃O
- Molecular Weight : 209.63 g/mol
- CAS Number : 63725-51-9
1. Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. Compounds in this class have been shown to inhibit the growth of various cancer cell lines.
| Cell Line | Activity | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | Antiproliferative effects | |
| HepG2 (Liver) | Antitumor activity | |
| A549 (Lung) | Inhibition of cell proliferation |
In a study, derivatives of pyrazolo[3,4-b]pyridine were synthesized and evaluated for their ability to inhibit tumor growth in vivo. The results demonstrated that these compounds could significantly reduce tumor size in xenograft models.
2. Antibacterial Activity
The antibacterial potential of this compound has been explored against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
These findings suggest that this compound can serve as a lead structure for developing new antibacterial agents.
3. Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds like this compound have shown promise in reducing inflammatory responses.
In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide) .
4. Antiviral Activity
Recent research has highlighted the antiviral properties of pyrazolo[3,4-b]pyridines against several viruses.
| Virus | Activity | Reference |
|---|---|---|
| Herpes Simplex Virus (HSV) | Significant inhibition | |
| Vesicular Stomatitis Virus (VSV) | Moderate antiviral effects |
These compounds act by interfering with viral replication processes, making them potential candidates for antiviral drug development.
Case Studies
One notable study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activities. Among these derivatives, this compound exhibited potent anticancer activity against various cell lines and showed promise as an antibacterial agent against Gram-positive bacteria.
Q & A
Q. What are the established synthetic routes for 6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde?
Methodological Answer: The compound is synthesized via cyclocondensation of substituted pyrazole precursors with aldehydes. Key steps include:
- Aldehyde functionalization : Use of pyrazole-4-carbaldehydes as building blocks, with chlorine and ethyl groups introduced via nucleophilic substitution or Friedel-Crafts alkylation .
- Heterocycle formation : Cyclization under reflux conditions (e.g., ethanol with acetic acid) to form the pyrazolo[3,4-b]pyridine core .
- Optimization : Solvent choice (e.g., ethanol or DMF) and temperature control (60–100°C) are critical for yield improvement (typical yields: 45–70%) .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR : and NMR identify substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, ethyl group splitting patterns) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (CHClNO, exact mass: 238.04) .
- X-ray crystallography : Resolves crystal packing and bond angles, particularly for chlorine and aldehyde moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in pyrazolo[3,4-b]pyridine synthesis?
Methodological Answer:
- Catalyst screening : Use Lewis acids (e.g., ZnCl) to direct chloro-substitution at the 6-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while protic solvents (e.g., ethanol) favor aldehyde stability .
- Temperature gradients : Stepwise heating (50°C → 80°C) minimizes side reactions, improving purity (>90% by HPLC) .
Q. What strategies address contradictions in reported biological activity data for pyrazolo[3,4-b]pyridines?
Methodological Answer:
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- SAR analysis : Compare substituent effects (e.g., ethyl vs. methyl groups at position 1) on enzyme inhibition (e.g., TRK kinases) to resolve discrepancies .
- Meta-analysis : Cross-reference bioactivity datasets from multiple studies to identify outliers or methodological biases .
Q. How does the aldehyde group influence the compound’s reactivity in downstream derivatization?
Methodological Answer:
- Nucleophilic addition : The aldehyde undergoes condensation with amines (e.g., hydrazines) to form Schiff bases, useful for creating pharmacophores .
- Redox reactions : Controlled reduction (e.g., NaBH) converts the aldehyde to a hydroxymethyl group, altering solubility and bioactivity .
- Protection strategies : Use acetals (e.g., ethylene glycol) to stabilize the aldehyde during halogenation or alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
